molecular formula C12H11N3O B1227351 N-(2-Amino-phenyl)-nicotinamide CAS No. 436089-31-5

N-(2-Amino-phenyl)-nicotinamide

Cat. No. B1227351
CAS RN: 436089-31-5
M. Wt: 213.23 g/mol
InChI Key: CEZRXCCXPZWXNX-UHFFFAOYSA-N
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Description

“N-(2-Amino-phenyl)-nicotinamide” is a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a nicotinamide group .


Synthesis Analysis

While specific synthesis methods for “N-(2-Amino-phenyl)-nicotinamide” were not found, related compounds are often synthesized through various methods, including the reaction of amines with isocyanates .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-phenyl)-nicotinamide” likely involves a phenyl group connected to a nicotinamide group via an amine linkage .

Future Directions

While specific future directions for “N-(2-Amino-phenyl)-nicotinamide” are not available, related compounds are being studied for their potential applications in various fields, including the synthesis of secondary amides and as inhibitors of Nav1.8 channel activity .

Mechanism of Action

Target of Action

N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.

Result of Action

The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

properties

IUPAC Name

N-(2-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZRXCCXPZWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360661
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-phenyl)-nicotinamide

CAS RN

436089-31-5
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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